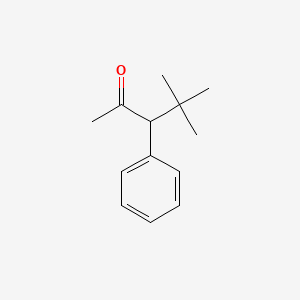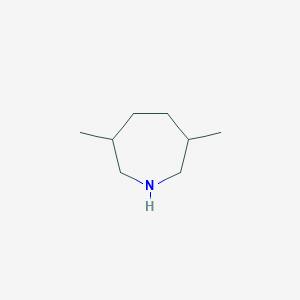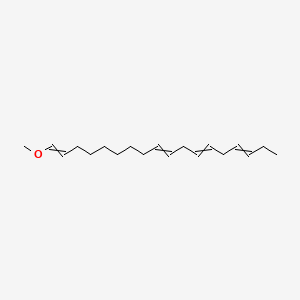
4,4-Dimethyl-3-phenylpentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-3-phenylpentan-2-one is an organic compound with the molecular formula C13H18O It is a ketone characterized by a phenyl group attached to the third carbon of a pentan-2-one backbone, with two methyl groups attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-phenylpentan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor such as ethyl acetoacetate. The reaction typically proceeds under anhydrous conditions with diethyl ether as the solvent. The intermediate product is then subjected to acidic conditions to yield the final ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,4-Dimethyl-3-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
科学研究应用
4,4-Dimethyl-3-phenylpentan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4,4-Dimethyl-3-phenylpentan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1-phenylpentan-2-one: Similar structure but with variations in the position of functional groups.
4,4-Dimethyl-3-phenethylpentan-2-one: Contains an ethyl group instead of a phenyl group.
4,4-Dimethyl-3-phenylbutan-2-one: Shorter carbon chain compared to 4,4-Dimethyl-3-phenylpentan-2-one.
Uniqueness
This compound is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
54615-55-3 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
4,4-dimethyl-3-phenylpentan-2-one |
InChI |
InChI=1S/C13H18O/c1-10(14)12(13(2,3)4)11-8-6-5-7-9-11/h5-9,12H,1-4H3 |
InChI 键 |
OYFUXUYKVRDGJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=CC=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)


![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)









